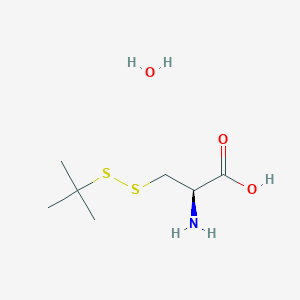

(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate

Description

S-tert-Butyl-L-cysteine (C₇H₁₅NO₂S)

S-(3-Carboxypropyl)-L-cysteine (C₇H₁₃NO₄S)

- Replaces the tert-butyldisulfanyl group with a carboxypropyl thioether.

- Demonstrates enhanced hydrogen-bonding capacity via the carboxylate moiety, favoring α-helix stabilization in peptides.

Table 3: Functional group impact on physicochemical properties

| Derivative | Substituent | Solubility (H₂O) | Stability to Oxidation |

|---|---|---|---|

| (2R)-2-amino-3-(t-BuSS)propanoic acid | -SS-tBu | Low | High |

| S-tert-Butyl-L-cysteine | -S-tBu | Moderate | Moderate |

| S-Benzyl-L-cysteine | -S-CH₂C₆H₅ | Low | Low |

The disulfide bond in (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid hydrate confers redox activity absent in thioether analogues, enabling participation in thiol-disulfide exchange reactions critical for protein engineering.

Properties

IUPAC Name |

(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S2.H2O/c1-7(2,3)12-11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H2/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDVUJRRINMQAM-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SSCC(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SSC[C@@H](C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313223-16-4 | |

| Record name | L-Alanine, 3-[(1,1-dimethylethyl)dithio]-, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313223-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanine, 3-[(1,1-dimethylethyl)dithio]-, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Protection of Cysteine Thiol with tert-Butyldisulfanyl Group

- Reagents : The thiol group of cysteine is reacted with a tert-butyl disulfide reagent or a tert-butylthiol derivative under controlled conditions.

- Reaction Conditions : Typically, the reaction is performed in a suitable solvent such as methanol or aqueous medium with stirring at ambient or slightly elevated temperature.

- Mechanism : The thiol nucleophilically attacks the disulfide reagent, forming the mixed disulfide bond between the cysteine sulfur and the tert-butyl group.

- Example : A patent document describes the synthesis of (R)-3-(tert-butyldisulfanyl)-2-(pent-4-enamido)propanoic acid derivatives, indicating the general feasibility of introducing the StBu group via disulfide exchange or direct substitution reactions under mild conditions.

Use of Protecting Groups and Functionalization

- The amino group of cysteine may be protected or left free depending on the intended use.

- The carboxyl group remains free or may be temporarily protected during synthesis.

- The tert-butyldisulfanyl group serves as a reversible protecting group that can be removed under reducing conditions when needed in peptide synthesis.

Purification and Hydrate Formation

- After the protection reaction, the product is purified by crystallization or chromatographic techniques.

- The compound commonly crystallizes as a hydrate, which stabilizes the structure and facilitates handling.

- The hydrate form is confirmed by analytical methods such as NMR and mass spectrometry.

Representative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting Material | L-cysteine or derivative | Commercially available |

| Thiol Protection | tert-butyl disulfide or tert-butylthiol | Solvent: Methanol or aqueous; temperature: 20-40°C |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |

| Purification | Crystallization or chromatography | Hydrate formation common |

| Yield | Typically 70–90% | Depends on reaction scale and purity |

| Characterization | NMR, MS, IR, Elemental Analysis | Confirms structure and purity |

Research Findings and Notes

- The tert-butyldisulfanyl protecting group is favored for its stability under peptide synthesis conditions and ease of removal by mild reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

- The preparation methods are compatible with solid-phase peptide synthesis workflows, allowing incorporation of the protected amino acid into peptides without side reactions.

- Studies have shown that the StBu group maintains the stereochemical integrity of the amino acid during synthesis.

- The compound’s stability in translation-simulated solutions has been demonstrated, indicating its utility in biochemical applications.

- The use of lithium hydroxide and methanol as solvents or reagents in related syntheses supports mild reaction conditions that preserve the amino acid backbone.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

It is characterized by the presence of a tert-butyldisulfanyl group, which enhances its stability and reactivity in various biochemical contexts. The compound's structure allows it to participate in thiol-disulfide exchange reactions, making it valuable in synthetic chemistry and bioconjugation strategies.

Antioxidant Properties

Research indicates that compounds containing disulfide linkages exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. The incorporation of (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate into drug formulations may enhance their efficacy by providing protective effects against oxidative damage in cellular systems .

Drug Development

The compound has potential applications in drug development as a building block for synthesizing novel peptides and pharmaceuticals. Its ability to form stable conjugates with various biomolecules allows for the design of targeted drug delivery systems . For instance, it can be utilized to create pegylated drug-linkers that improve pharmacokinetics and therapeutic indices of drugs .

Peptide Synthesis

This compound serves as a valuable reagent in peptide synthesis, particularly in the formation of cyclic peptides through thiol-disulfide exchange reactions. This method enhances the stability and biological activity of peptides, making them more suitable for therapeutic applications .

Conjugation Techniques

The compound can be employed in various conjugation techniques, such as click chemistry and oxime formation reactions, to create complex biomolecular architectures. These conjugates are useful for developing targeted therapies and imaging agents in biomedical research .

Thiol-Redox Signaling Studies

Due to its disulfide functionality, this compound is an excellent candidate for studying thiol-redox signaling pathways within biological systems. It can act as a probe to investigate the role of thiols in cellular processes and disease mechanisms, particularly in conditions characterized by oxidative stress .

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiol groups, which can then participate in further chemical reactions. This property makes it useful for studying redox processes and protein folding.

Molecular Targets and Pathways:

Redox Reactions: The compound can act as a redox agent, influencing various biochemical pathways.

Protein Folding: It can interact with proteins, affecting their folding and stability through disulfide bond formation and reduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur-Containing Amino Acids and Derivatives

L-Cystine (CAS 56-89-3)

- Structure : A dimer of two cysteine residues linked by a disulfide bond.

- Comparison: Unlike the monomeric target compound, L-cystine is a symmetrical dimer. Its disulfide bond is more exposed, making it prone to reduction in biological systems.

Djenkolic Acid (DjA)

- Structure : S,S'-methylenebis(cysteine) with a methylene bridge between two sulfur atoms.

- Comparison : DjA’s methylene bridge creates a rigid structure, whereas the tert-butyldisulfanyl group in the target compound offers greater hydrophobicity. DjA is associated with nephrotoxicity in humans, while the biological effects of the target compound remain less studied .

Carbocysteine Lysine Salt (CAS 151756-26-2)

- Structure: (2R)-2-Amino-3-[(carboxymethyl)sulfanyl]propanoic acid complexed with lysine.

- Comparison: The carboxymethyl sulfanyl group (-SCH₂COOH) introduces polarity, contrasting with the hydrophobic tert-butyldisulfanyl group.

Thioether and Disulfide Derivatives

(2R)-2-Amino-3-(allylsulfanyl)propanoic acid

- Structure : Allyl sulfanyl (-S-CH₂CH=CH₂) substituent.

- Comparison : The allyl group is smaller and more reactive due to the double bond, whereas the tert-butyl disulfide is bulkier and less prone to electrophilic reactions. This impacts solubility, with the target compound being less water-soluble .

(2R)-2-amino-3-(prop-2-en-1-yldisulfanyl)propanoic acid

Hydrate Forms of Amino Acids

L-Histidine Monohydrochloride Monohydrate (CAS 5934-29-2)

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Solubility (Water) | Stability Notes | Applications |

|---|---|---|---|---|---|---|

| Target Compound (hydrate) | C₇H₁₅N₂O₃S₂·H₂O | 278.39 | tert-Butyldisulfanyl | Moderate | High oxidative stability | Research, potential prodrugs |

| L-Cystine | C₆H₁₂N₂O₄S₂ | 240.30 | Disulfide dimer | Low | Prone to reduction | Protein synthesis, supplements |

| Carbocysteine Lysine Salt | C₉H₁₆N₂O₅S·C₆H₁₄N₂O₂·H₂O | 383.48 | Carboxymethyl sulfanyl | High | Stable in acidic conditions | Mucolytic agent |

| (2R)-2-Amino-3-(allylsulfanyl)propanoic acid | C₆H₁₁NO₂S | 161.22 | Allyl sulfanyl | Low | Reactive to electrophiles | Synthetic intermediate |

Biological Activity

(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate, also known as a derivative of cysteine, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings.

- Chemical Formula : CHN OS

- Molecular Weight : 189.34 g/mol

- CAS Registry Number : 22831398

- IUPAC Name : this compound

Antioxidant Properties

One of the significant biological activities of (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid is its antioxidant capability . Compounds containing disulfide bonds, such as this one, can scavenge free radicals and protect cells from oxidative stress. This property is crucial in various physiological contexts, including inflammation and aging.

Enzyme Modulation

Research indicates that this compound can influence enzyme activity. Specifically, it has been shown to modulate the activity of certain enzymes involved in redox reactions, which are vital for cellular metabolism and signaling pathways. The presence of the tert-butyldisulfanyl group enhances its interaction with thiol-dependent enzymes, potentially leading to therapeutic applications in diseases characterized by oxidative stress.

Neuroprotective Effects

Studies have suggested that (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid may exhibit neuroprotective effects . In vitro studies demonstrate that it can protect neuronal cells from apoptosis induced by oxidative stress. This characteristic positions it as a potential candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

-

In Vitro Studies on Neuronal Cells :

- A study conducted on rat cortical neurons demonstrated that treatment with (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid significantly reduced cell death caused by hydrogen peroxide exposure. The mechanism was attributed to enhanced antioxidant defenses within the cells.

-

Enzyme Activity Modulation :

- Another study examined the effect of this compound on glutathione peroxidase activity. Results indicated a dose-dependent increase in enzyme activity, suggesting a potential role in enhancing cellular antioxidant capacity.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid, and how can chiral purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. The tert-butyldisulfanyl group requires protection strategies (e.g., tert-butylthiol derivatives) to prevent disulfide scrambling. Chiral purity is maintained using enantioselective catalysts (e.g., Evans oxazolidinones) or chiral HPLC for post-synthesis purification . Validation via ¹H/¹³C NMR and polarimetry confirms stereochemical integrity .

Q. How can the hydrate form of this compound be characterized, and what analytical techniques differentiate it from anhydrous forms?

- Methodological Answer : Thermogravimetric analysis (TGA) quantifies water content, while dynamic vapor sorption (DVS) assesses hygroscopicity. X-ray crystallography or FT-IR spectroscopy identifies hydrogen-bonding patterns specific to the hydrate. Karl Fischer titration provides precise water quantification .

Q. What are the critical factors in designing stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies should include:

- pH : Buffered solutions (pH 1–12) to assess hydrolysis of disulfide bonds.

- Temperature : Thermal degradation analysis via DSC or isothermal stress testing (40–80°C).

- Oxidative stress : Exposure to H₂O₂ or UV light to evaluate disulfide stability. LC-MS monitors degradation products .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the conformational behavior of this compound in aqueous vs. lipid environments?

- Methodological Answer : MD simulations using software like GROMACS or AMBER model solvation effects. Force fields (e.g., CHARMM36) parameterize the disulfide bond and tert-butyl group. Radial distribution functions (RDFs) analyze hydration shells, while solvent-accessible surface area (SASA) quantifies hydrophobicity .

Q. What strategies resolve contradictions in biological activity data, such as conflicting enzyme inhibition results across studies?

- Methodological Answer : Contradictions may arise from:

- Assay conditions : Validate buffer ionic strength, redox potential (e.g., glutathione levels), and enzyme isoform specificity.

- Compound purity : Confirm via HRMS and 2D NMR (e.g., HSQC, NOESY) to rule out impurities.

- Data normalization : Use internal standards (e.g., fluorogenic substrates) to control for batch variability .

Q. How does the tert-butyldisulfanyl moiety influence protein-ligand binding kinetics compared to other disulfide derivatives?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding affinity (Kd) and enthalpy (ΔH). Comparative studies with analogs (e.g., methyl- or phenyl-disulfanyl derivatives) isolate steric/electronic effects. X-ray crystallography or cryo-EM resolves binding site interactions .

Q. What computational tools predict the metabolic fate of this compound in mammalian systems?

- Methodological Answer : Tools like GLORY or MetaPred simulate phase I/II metabolism. Focus on disulfide reduction by glutathione or thioredoxin reductase. Validate predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.